1-Bromo-3-(2-(bromomethyl)-3-(trifluoromethylthio)phenyl)propan-2-one
Description
1-Bromo-3-(2-(bromomethyl)-3-(trifluoromethylthio)phenyl)propan-2-one (CAS: 1803751-96-3) is a brominated aromatic ketone with a molecular formula of C₁₁H₁₀BrF₃OS and a molecular weight of 327.16 g/mol . Its structure features a propan-2-one backbone substituted with a bromine atom at position 1 and a phenyl ring at position 2. The phenyl ring is further substituted with a bromomethyl group at position 2 and a trifluoromethylthio (-SCF₃) group at position 3 (Figure 1). The compound’s Smiles notation is CC(=O)Cc1cccc(SC(F)(F)F)c1CBr, highlighting its distinct electronic and steric profile .
Properties
Molecular Formula |
C11H9Br2F3OS |
|---|---|
Molecular Weight |
406.06 g/mol |
IUPAC Name |
1-bromo-3-[2-(bromomethyl)-3-(trifluoromethylsulfanyl)phenyl]propan-2-one |
InChI |
InChI=1S/C11H9Br2F3OS/c12-5-8(17)4-7-2-1-3-10(9(7)6-13)18-11(14,15)16/h1-3H,4-6H2 |
InChI Key |
ITQSPNSIJBSPJO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)SC(F)(F)F)CBr)CC(=O)CBr |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Precursors
Core Precursor: 3-(Trifluoromethylthio)Phenylpropan-2-One
The synthesis begins with 3-(2-(trifluoromethylthio)phenyl)propan-2-one, prepared via Friedel-Crafts acylation of benzene derivatives. Acetonylation of 2-(trifluoromethylthio)phenol using acetic anhydride and Lewis acids (e.g., AlCl₃) yields the propanone core.
Table 1: Typical Reaction Conditions for Precursor Synthesis
| Parameter | Specification |
|---|---|
| Solvent | Dichloromethane |
| Catalyst | Aluminum chloride (1.2 equiv) |
| Temperature | 0–5°C (initial), 25°C (reflux) |
| Reaction Time | 6–8 hours |
| Yield | 78–85% |
Stepwise Bromination Strategies
Initial Bromination at the Propanone Side Chain
Bromination of the propanone’s α-carbon is achieved using molecular bromine (Br₂) or N-bromosuccinimide (NBS). NBS in carbon tetrachloride (CCl₄) under UV light selectively brominates the α-position without affecting the aryl rings.
Mechanistic Insight :
The reaction proceeds via radical intermediates, with NBS generating bromine radicals that abstract hydrogen from the α-carbon, followed by bromine atom transfer.
Table 2: Bromination Optimization Data
| Brominating Agent | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Br₂ | CCl₄ | 25 | 2 | 65 |
| NBS | CCl₄ | 40 | 1.5 | 82 |
| HBr/H₂O₂ | DCM | 0 | 4 | 58 |
Electrophilic Aromatic Bromination
The 2-(bromomethyl) substituent is introduced via electrophilic substitution on the phenyl ring. A mixed acid system (H₂SO₄/HNO₃) activates the ring, followed by treatment with bromine in acetic acid.
Regioselectivity Control :
- Meta-Directing Effects : The trifluoromethylthio group (–SCF₃) directs electrophiles to the meta position, but steric hindrance from the propanone side chain shifts bromination to the ortho position.
- Temperature Modulation : Lower temperatures (–10°C) favor mono-bromination, while higher temperatures (50°C) promote di-substitution.
Industrial-Scale Production Protocols
Continuous Flow Bromination
A patent-pending method (CN103739465A) employs microreactor technology for safer handling of exothermic bromination steps:
Analytical Characterization
Spectroscopic Validation
Purity Assessment
Industrial batches achieve ≥98% purity (HPLC), with key impurities being:
Table 3: Impurity Profile by HPLC
| Impurity | Retention Time (min) | Max Allowable (%) |
|---|---|---|
| 2,3-Dibromophenyl analog | 12.7 | 1.5 |
| Propanone sulfoxide | 9.4 | 0.8 |
| Unreacted precursor | 6.2 | 0.3 |
Applications in Target Synthesis
The compound serves as a key intermediate for:
- Anticancer Agents : Coupling with pyrimidine derivatives via Suzuki-Miyaura cross-coupling.
- Liquid Crystals : Functionalization with alkyl chains for mesomorphic phase induction.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-3-(2-(bromomethyl)-3-(trifluoromethylthio)phenyl)propan-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: The trifluoromethylthio group can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atoms.
Scientific Research Applications
1-Bromo-3-(2-(bromomethyl)-3-(trifluoromethylthio)phenyl)propan-2-one has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry:
Material Science: Used in the synthesis of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-Bromo-3-(2-(bromomethyl)-3-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with molecular targets through its functional groups. The bromine atoms and trifluoromethylthio group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural features of the target compound and its analogs:
Key Observations:
- Substituent Diversity: The target compound uniquely combines two bromine atoms (one on the propan-2-one backbone and another as a bromomethyl group) with a trifluoromethylthio (-SCF₃) group. In contrast, analogs like the compound from feature amino and trifluoromethoxy groups, which are more polar but less sterically demanding.
- Ketone Position : Most analogs share the propan-2-one backbone, but uses a propan-1-one structure, altering reactivity due to differing electronic effects.
- Halogen Variation : introduces a chlorine atom on the ketone carbon, which may enhance electrophilicity compared to the purely brominated target compound.
Reactivity Trends:
- This contrasts with trifluoromethoxy (-OCF₃) in , which is less electron-withdrawing.
- The bromomethyl group offers a site for nucleophilic substitution (e.g., Suzuki-Miyaura couplings), whereas analogs with chloro or methyl groups () are less reactive toward such transformations.
Key Insights:
Biological Activity
1-Bromo-3-(2-(bromomethyl)-3-(trifluoromethylthio)phenyl)propan-2-one is an organic compound characterized by its complex molecular structure, which includes bromomethyl and trifluoromethylthio groups. This compound has garnered interest in various fields, particularly in medicinal chemistry and organic synthesis, due to its unique properties and potential biological activities.
Molecular Structure
- Molecular Formula : C11H9Br2F3OS
- Molecular Weight : 406.06 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The bromine and trifluoromethylthio groups can influence the reactivity and selectivity of the compound towards specific biomolecules, potentially leading to significant changes in cellular processes.
Biological Activity Overview
Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced biological activities compared to their non-fluorinated counterparts. The presence of the bromine atom in 1-Bromo-3-(2-(bromomethyl)-3-(trifluoromethylthio)phenyl)propan-2-one may further enhance its interactions with biological targets, including enzymes and receptors.
Antimicrobial Activity
A study investigated the antimicrobial effects of various brominated compounds, including derivatives similar to 1-Bromo-3-(2-(bromomethyl)-3-(trifluoromethylthio)phenyl)propan-2-one. The results indicated that these compounds exhibited significant antibacterial properties against a range of Gram-positive and Gram-negative bacteria.
Enzyme Inhibition
Research has shown that compounds with trifluoromethyl groups can act as effective enzyme inhibitors. For instance, a study on the inhibition of Factor Xa by similar compounds revealed that modifications in the molecular structure, such as those found in 1-Bromo-3-(2-(bromomethyl)-3-(trifluoromethylthio)phenyl)propan-2-one, could lead to enhanced inhibitory activity.
Comparative Analysis of Related Compounds
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| 1-Bromo-3-(2-(bromomethyl)-3-(trifluoromethylthio)phenyl)propan-2-one | C11H9Br2F3OS | Significant antimicrobial and enzyme inhibitory activity |
| 1-Bromo-1-(3-(bromomethyl)-4-methylthio)phenyl)propan-2-one | C11H9Br2F3OS | Moderate antimicrobial activity |
| 1-Bromo-3-(4-chloromethyl)-2-trifluoromethylthio)phenyl)propan-2-one | C11H9BrClF3OS | Limited biological activity |
Applications in Medicinal Chemistry
The unique structural features of 1-Bromo-3-(2-(bromomethyl)-3-(trifluoromethylthio)phenyl)propan-2-one make it a valuable building block for synthesizing more complex molecules with potential therapeutic applications. Its reactivity allows for modifications that can lead to new drug candidates targeting specific diseases.
Q & A
Q. How can the synthesis of this compound be optimized to minimize di-brominated byproducts?
Methodological Answer: The synthesis involves careful control of bromination stoichiometry and reaction conditions. For analogous brominated propanones, stepwise bromination using a molar equivalent of bromine (1:1 ratio) in chloroform at 0–5°C, followed by stirring for 24 hours, minimizes over-bromination . Reaction progress should be monitored via TLC or GC-MS. Post-reaction, excess solvent is removed under reduced pressure, and the product is purified via recrystallization (e.g., acetone/hexane) to isolate the mono-brominated derivative. Triethylamine can be added to eliminate HBr, preventing acid-catalyzed side reactions .
Q. What safety protocols are critical for handling this compound?
Methodological Answer: Due to the reactive bromine and trifluoromethylthio groups, handle the compound under inert atmosphere (N₂/Ar) in a fume hood. Use PPE (gloves, goggles) to avoid skin/eye contact. Store at –20°C in amber vials to prevent photodegradation and moisture ingress. Hazard classifications (e.g., eye irritation) from analogous brominated ketones suggest including emergency eyewash stations and neutralization protocols for spills (e.g., sodium bicarbonate for acid byproducts) .
Advanced Research Questions
Q. Which crystallographic methods are recommended for resolving structural ambiguities?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) using the SHELX suite (e.g., SHELXL-2018) is ideal. For twinned crystals or high-resolution data, refine structures with the TWIN/BASF commands in SHELXL. Hydrogen atoms can be positioned geometrically (riding model) with isotropic displacement parameters (Uiso = 1.2–1.5 Ueq of parent atoms). Data collection at 100 K improves resolution, and the Flack parameter should be computed to address chirality .
Q. How can regioselectivity in bromination be predicted and validated?
Methodological Answer: Regioselectivity is influenced by electronic and steric factors. Computational modeling (DFT at B3LYP/6-31G* level) predicts preferential bromination at the benzylic position due to radical stabilization. Experimentally, compare H/C NMR shifts with computed spectra (e.g., using Gaussian). For example, the deshielded carbonyl carbon (δ ~200 ppm in C NMR) and bromomethyl protons (δ ~4.5 ppm in H NMR) confirm regiochemistry .
Q. What catalytic strategies enable asymmetric transformations of this compound?
Methodological Answer: The ketone moiety can participate in asymmetric cross-couplings. For example, Ni-catalyzed Negishi couplings with arylzinc reagents (prepared from aryl bromides) at –20°C yield chiral tertiary fluorides. Use (R)-BINAP or Josiphos ligands to achieve enantiomeric excess (>90%). Monitor reaction progress via chiral HPLC (Chiralpak IA column) .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported synthetic yields for similar brominated ketones?
Methodological Answer: Yield variations often stem from differences in workup protocols. For instance, rapid solvent removal under vacuum may trap impurities, while slow crystallization improves purity but reduces yield. Compare yields under standardized conditions (e.g., 1 mmol scale, 24-hour reaction time). For the target compound, a yield range of 60–75% is typical, with impurities (e.g., dibrominated byproducts) quantified via F NMR (δ –60 to –65 ppm for CF₃S groups) .
Methodological Tables
Q. Table 1. Key Spectral Signatures for Structural Validation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
